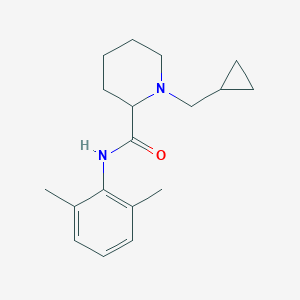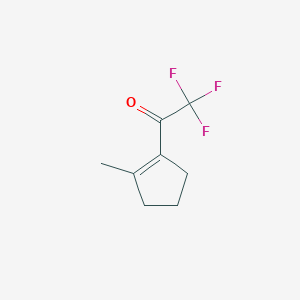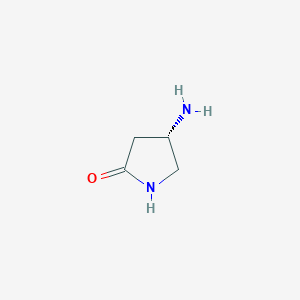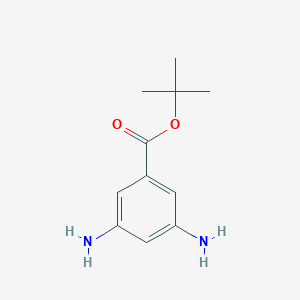
Tert-butyl 3,5-diaminobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3,5-diaminobenzoate (TBDAB) is a chemical compound that has been gaining attention in the scientific community due to its potential use in various applications. TBDAB is a white crystalline powder that has a molecular formula of C12H18N2O2 and a molecular weight of 226.29 g/mol. This compound is primarily used in the synthesis of other chemical compounds and has shown promising results in scientific research.
Mécanisme D'action
Tert-butyl 3,5-diaminobenzoate works by inhibiting the activity of certain enzymes in the body, including tyrosinase and lipoxygenase. Tyrosinase is an enzyme that is involved in the production of melanin, which gives skin its color. Lipoxygenase is an enzyme that is involved in the production of inflammatory compounds in the body. By inhibiting the activity of these enzymes, Tert-butyl 3,5-diaminobenzoate can help reduce the production of melanin and inflammatory compounds.
Effets Biochimiques Et Physiologiques
Tert-butyl 3,5-diaminobenzoate has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, Tert-butyl 3,5-diaminobenzoate has been shown to inhibit the activity of tyrosinase, which can help reduce the production of melanin in the skin. This can be useful in the treatment of hyperpigmentation disorders, such as melasma. Tert-butyl 3,5-diaminobenzoate has also been shown to inhibit the activity of lipoxygenase, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 3,5-diaminobenzoate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and has a high yield and purity. Additionally, Tert-butyl 3,5-diaminobenzoate has been extensively studied for its potential use in various scientific research applications. However, one limitation is that Tert-butyl 3,5-diaminobenzoate can be toxic in high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Tert-butyl 3,5-diaminobenzoate. One area of future research is the development of new synthesis methods for Tert-butyl 3,5-diaminobenzoate that are more efficient and environmentally friendly. Additionally, Tert-butyl 3,5-diaminobenzoate could be further studied for its potential use in the treatment of cancer and other diseases. Finally, Tert-butyl 3,5-diaminobenzoate could be studied for its potential use as an antioxidant in various applications, including food and cosmetic products.
In conclusion, Tert-butyl 3,5-diaminobenzoate is a chemical compound that has shown promising results in scientific research. It has been extensively studied for its potential use in various applications, including the treatment of cancer and hyperpigmentation disorders. Tert-butyl 3,5-diaminobenzoate has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, Tert-butyl 3,5-diaminobenzoate is a compound that has the potential to make a significant impact in the scientific community.
Méthodes De Synthèse
Tert-butyl 3,5-diaminobenzoate can be synthesized through several methods, including the reduction of 3,5-dinitrobenzoic acid, the reduction of 3,5-dinitrobenzoyl chloride, and the reaction of 3,5-diaminobenzoic acid with tert-butyl chloroformate. The most commonly used method is the reaction of 3,5-diaminobenzoic acid with tert-butyl chloroformate, which yields Tert-butyl 3,5-diaminobenzoate with a high yield and purity.
Applications De Recherche Scientifique
Tert-butyl 3,5-diaminobenzoate has been extensively studied for its potential use in various scientific research applications. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, Tert-butyl 3,5-diaminobenzoate has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
170030-61-2 |
|---|---|
Nom du produit |
Tert-butyl 3,5-diaminobenzoate |
Formule moléculaire |
C11H16N2O2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
tert-butyl 3,5-diaminobenzoate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,12-13H2,1-3H3 |
Clé InChI |
JUMJJBPQSTUGAC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)N)N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)N)N |
Synonymes |
Benzoic acid, 3,5-diamino-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B66679.png)
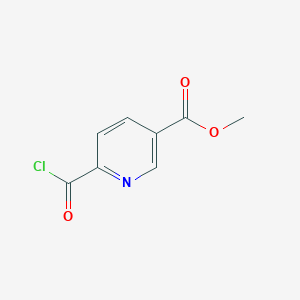
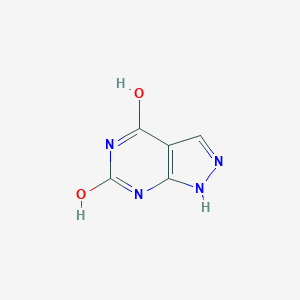
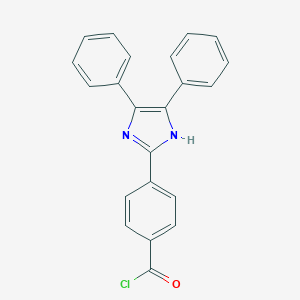

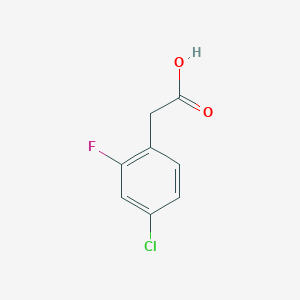
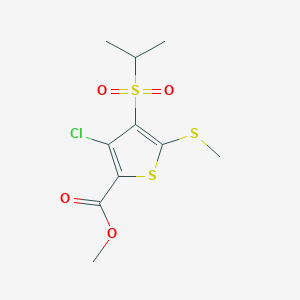
![3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene](/img/structure/B66702.png)
